REACTION_CXSMILES
|
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[N+:6]([CH3:9])([O-:8])=[O:7].[F-].[K+]>C1COCC1>[N+:6]([CH2:9][CH2:2][CH2:1][C:3](=[O:4])[CH3:5])([O-:8])=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
4.17 mL
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
24.4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Type
|
CUSTOM
|
Details
|
stirred together under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 2 hours at ambient temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.11 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |